molecular formula C24H20N2O2 B2676718 (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide CAS No. 730991-55-6

(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide

Cat. No. B2676718
CAS RN: 730991-55-6
M. Wt: 368.436
InChI Key: RZZDZHWMCYYATD-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide, also known as YC-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. YC-1 belongs to the class of compounds known as nitric oxide (NO) donors, and it has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide is a NO donor, and it works by releasing NO in the body. NO is a signaling molecule that plays a crucial role in a variety of physiological processes, including vasodilation, neurotransmission, and immune function. By releasing NO, (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide can modulate these processes and have a variety of physiological effects.
Biochemical and Physiological Effects:
(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and it has been studied for its potential use in the treatment of cancer. (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases. Additionally, (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide has been shown to have a protective effect on the cardiovascular system, and it has been studied for its potential use in the treatment of pulmonary hypertension. (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. Additionally, (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide has a variety of potential therapeutic applications, making it an attractive target for research. However, there are also limitations to using (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide in lab experiments. (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide is a NO donor, and its effects may be influenced by the presence of other NO donors in the experimental system. Additionally, (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide may have off-target effects that could complicate interpretation of experimental results.

Future Directions

There are several future directions for research on (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide. One area of research could focus on the use of (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide in the treatment of cancer. Studies have shown that (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide induces apoptosis in cancer cells, and further research could explore the mechanisms underlying this effect and the potential use of (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide in cancer therapy. Another area of research could focus on the use of (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide in the treatment of neurodegenerative diseases. (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide has been shown to have neuroprotective effects, and further research could explore the potential use of (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further research could explore the potential use of (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide in the treatment of pulmonary hypertension and other cardiovascular diseases.

Synthesis Methods

(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-amino-4-phenylphenol with ethyl cyanoacetate and 2-ethoxybenzaldehyde. The resulting product is then subjected to a Knoevenagel reaction with acrylonitrile to yield (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide. Other methods of synthesizing (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide have also been reported, including the reaction of 2-amino-4-phenylphenol with ethyl cyanoacetate and 2-ethoxybenzaldehyde in the presence of a catalyst.

Scientific Research Applications

(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide has also been shown to have a protective effect on the cardiovascular system, and it has been studied for its potential use in the treatment of pulmonary hypertension. Additionally, (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

(Z)-2-cyano-N-(2-ethoxyphenyl)-3-(4-phenylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-2-28-23-11-7-6-10-22(23)26-24(27)21(17-25)16-18-12-14-20(15-13-18)19-8-4-3-5-9-19/h3-16H,2H2,1H3,(H,26,27)/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZDZHWMCYYATD-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C(=C\C2=CC=C(C=C2)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1,1'-biphenyl]-4-yl}-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide

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